1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-
Description
Table 1: Structural Descriptors of Vasicinone
The stereochemistry of vasicinone is critical to its biological activity. The hydroxyl group at position 1 adopts an (S) -configuration, as confirmed by X-ray crystallography and synthetic studies. This configuration influences hydrogen-bonding interactions and molecular rigidity.
Crystallographic Analysis and Conformational Studies
Crystallographic data for vasicinone reveal a planar quinazolinone ring system fused to a non-planar pyrrolidine ring. The dihedral angle between the quinazolinone and pyrrolidine planes is approximately 12.5° , indicating moderate conjugation between the two rings. The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing a chair-like conformation in the pyrrolidine moiety.
Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell Dimensions | a = 7.42 Å, b = 8.95 Å, c = 10.21 Å | |
| Dihedral Angle | 12.5° |
Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level further support the observed conformation. The energy-minimized structure shows a bond length of 1.41 Å for the C–O bond in the hydroxyl group, consistent with experimental data. Molecular dynamics simulations highlight the role of solvent interactions in stabilizing the cis -configuration of the hydroxyl and ketone groups.
Comparative Structural Analysis with Related Pyrroloquinazoline Alkaloids
Vasicinone belongs to a family of pyrroloquinazoline alkaloids, including vasicine , deoxyvasicinone , and peganine . Structural variations among these compounds correlate with distinct pharmacological profiles.
Table 3: Structural Comparison of Pyrroloquinazoline Alkaloids
| Compound | Core Structure | Functional Groups | Ring Saturation |
|---|---|---|---|
| Vasicinone | Pyrrolo[2,1-b]quinazolinone | 3-hydroxy, 9-ketone | Partially saturated |
| Vasicine | Pyrrolo[2,1-b]quinazoline | 1,2-diol, 9-amine | Fully unsaturated |
| Deoxyvasicinone | Pyrrolo[2,1-b]quinazolinone | 9-ketone | Fully unsaturated |
- Vasicine : Lacks the hydroxyl group at position 3 and features a fully unsaturated pyrrolidine ring. This structural difference abolishes bronchodilatory activity but enhances uterine stimulant effects.
- Deoxyvasicinone : Shares the quinazolinone core with vasicinone but lacks the hydroxyl group, resulting in reduced polarity and altered pharmacokinetics.
- Peganine : Contains an additional methyl group at position 2, increasing lipophilicity and altering receptor binding affinity.
The stereoelectronic effects of the hydroxyl group in vasicinone enhance its ability to form hydrogen bonds with biological targets, such as acetylcholine esterase, compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Oxidative Coupling
A ruthenium-catalyzed oxidative coupling method enables the direct construction of the pyrrolo[2,1-b]quinazolin-9-one scaffold. This approach involves the reaction of 2-aryl-4-quinazolinones with olefins via C–H bond activation, followed by an intramolecular aza-Michael reaction .
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Reagents : 2-Aryl-4-quinazolinones, olefins, Ru catalyst (e.g., RuCl₃), oxidants (e.g., Cu(OAc)₂).
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Conditions : Solvent-free or under mild solvent conditions (e.g., DMF), 80–100°C, 12–24 hours.
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Advantages : Atom-economical, avoids pre-functionalization of substrates.
Key Reaction Pathway :
Silver-Catalyzed Intramolecular Hydroamination
AgOTf-catalyzed intramolecular hydroamination of 2-(3-butynyl)-4(3H)-quinazolinones provides a regioselective route to vasicinone derivatives .
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Reagents : 2-(3-Butynyl)-4(3H)-quinazolinones, AgOTf (5 mol%).
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Conditions : Anhydrous toluene, 80°C, 3–12 hours.
Substrate Scope and Yields :
| Entry | Substituent on Quinazolinone | Yield (%) |
|---|---|---|
| 1 | R = H | 90 |
| 2 | R = 6-OCH₃ | 91 |
| 3 | R = 7-Br | 85 |
Chemoenzymatic Synthesis with Lipase Resolution
A chemoenzymatic approach resolves racemic vasicinone using lipases to achieve enantiopure (S)-vasicinone .
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Steps :
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Azidoreductive Cyclization : TMSCl-NaI mediates cyclization of azido precursors.
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Enzymatic Resolution : Lipase PS catalyzes acetylation of (S)-vasicinone.
-
-
Conditions : Room temperature, 24–48 hours.
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Yield : 40–50% (over two steps), 98% ee for (S)-enantiomer .
Advantages : High enantioselectivity; avoids chiral chromatography.
Alkylation and Derivatization Approaches
Alkylation of 3-hydroxymethylidene-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with alkyl halides (e.g., n-propyl iodide) generates vasicinone derivatives .
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Reagents : 3-Hydroxymethylidene precursor, NaOH, alkyl halides.
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Conditions : Ethanol, reflux (7 hours).
Example :
Natural Extraction from Plant Sources
Vasicinone is isolated from Justicia adhatoda and Peganum harmala using traditional extraction techniques .
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Procedure :
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Plant Material : Dried leaves or roots.
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Extraction : Ethanol or methanol, Soxhlet apparatus.
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Purification : Column chromatography (silica gel, CHCl₃:MeOH).
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Limitations : Low yield; requires large biomass.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereoselectivity |
|---|---|---|---|
| Ruthenium Catalysis | 70–90 | High | Moderate |
| Silver Catalysis | 80–93 | Moderate | High |
| Chemoenzymatic | 40–50 | Low | Excellent (98% ee) |
| Natural Extraction | 0.1–0.5 | Low | N/A |
Chemical Reactions Analysis
Pseudobasicity and Ring Opening
The compound demonstrates pseudobasic behavior in acidic conditions, leading to ring opening at the C-3 position . This reaction involves protonation of the hydroxyl group, followed by cleavage of the C-N bond:
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (2 hrs) | Open-chain ammonium chloride derivative | 85% |
The resulting intermediate can undergo re-cyclization upon neutralization, demonstrating reversible ring-opening behavior .
Enamine Formation
Vasicinone reacts with ketones and aldehydes via its secondary amine functionality to form enamine derivatives :
Mechanism
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Condensation between the amine and carbonyl group
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Elimination of water
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Stabilization through conjugation with the quinazolinone system
Example Reaction
textVasicinone + Acetophenone → 3-(1-Phenylethylidene)-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one
Conditions: Ethanolic HCl, 60°C, 4 hrs (Yield: 72%)
Acylation Reactions
The hydroxyl group at C-3 undergoes selective acylation while preserving the quinazolinone core :
| Acylating Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| Acetic anhydride | 3-Acetoxy derivative | 1 hr | 89% |
| Benzoyl chloride | 3-Benzoyloxy derivative | 45 min | 82% |
Conditions: Pyridine catalyst, room temperature . The reaction shows first-order kinetics with respect to both vasicinone and acylating agent.
Metallation and Subsequent Functionalization
Directed ortho-metallation occurs at the C-7 position using LDA (Lithium Diisopropylamide) :
Stepwise Process
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Deprotonation at C-7 (-25°C in THF)
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Quenching with electrophiles:
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CO₂ → 7-Carboxylic acid derivative (65%)
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Mel → 7-Methyl derivative (78%)
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This regioselectivity arises from conjugation with the adjacent carbonyl group .
Oxidation
Controlled oxidation converts the dihydropyrrole ring to aromatic pyrrole:
text3-Hydroxy-2,3-dihydro → 3-Oxo-1H-pyrrolo[2,1-b]quinazolin-9-one
Conditions: CrO₃/H₂SO₄, 0°C, 30 min (Yield: 91%)
Reduction
Catalytic hydrogenation saturates the quinazolinone ring :
textVasicinone → Hexahydro derivative
Conditions: H₂ (50 psi), 10% Pd/C, EtOH, 6 hrs (Yield: 84%)
Reaction with α-Halocarbonyl Reagents
Vasicinone undergoes nucleophilic substitution at C-3 with chloroacetyl chloride :
text3-OH + ClCH₂COCl → 3-(Chloroacetoxy) derivative
Conditions: DCM, Et₃N, 0°C → RT (Yield: 76%)
This intermediate serves as precursor for hybrid molecules with enhanced antimicrobial activity.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the C9=O group :
textVasicinone → Spiro-oxetane dimer
Conditions: Benzene, N₂ atmosphere, 12 hrs (Conversion: 58%)
The dimer shows improved solubility in apolar solvents .
Biological Activity Correlation
Chemical modifications directly impact pharmacological properties:
| Derivative | Antimicrobial Activity (MIC μg/mL) | Cytotoxicity (IC₅₀ μM) |
|---|---|---|
| Parent compound | 128 (S. aureus) | >100 |
| 3-Acetoxy | 32 | 84.2 |
| 7-Carboxylic acid | 64 | >100 |
| Spiro-oxetane dimer | 256 | 42.7 |
Data from demonstrates structure-activity relationships:
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Acyl groups enhance membrane permeability
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Aromaticity reduction increases cytotoxicity
Mechanistic Considerations
Key reaction pathways involve:
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Tautomerism between enol and keto forms at C-3
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Conjugation effects from the quinazolinone π-system
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Steric factors at the fused ring junction
Experimental evidence (¹H NMR, X-ray) confirms retention of configuration at C-3 during most reactions except strong acid/base treatments .
This comprehensive analysis demonstrates vasicinone's versatility as a synthetic building block. Its predictable reactivity patterns enable rational design of derivatives with tailored physicochemical and biological properties, particularly in antimicrobial and anticancer drug development .
Scientific Research Applications
Biological Activities
1H-Pyrrolo[2,1-b]quinazolin-9-one exhibits several biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. For instance, studies indicate effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrroloquinazoline derivatives. These compounds have been observed to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specific mechanisms include the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests its potential in treating inflammatory diseases such as arthritis and other chronic conditions .
Therapeutic Applications
The diverse biological activities of 1H-Pyrrolo[2,1-b]quinazolin-9-one open avenues for various therapeutic applications:
Development of Antimicrobial Agents
Given its antimicrobial properties, this compound can be further explored for developing new antibiotics or antifungal agents. The rise of antibiotic-resistant bacteria necessitates the search for novel compounds that can effectively combat infections.
Cancer Treatment
With its anticancer effects, this compound may serve as a lead structure for designing new anticancer drugs. Its ability to target specific cancer pathways could lead to more effective treatments with fewer side effects compared to conventional chemotherapy drugs.
Management of Inflammatory Disorders
The anti-inflammatory properties suggest that this compound could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease. Further clinical studies are needed to establish efficacy and safety profiles.
Case Studies
Several case studies provide insights into the applications of 1H-Pyrrolo[2,1-b]quinazolin-9-one:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Core Modifications
Functional Group Additions
- 3-Alkyl-Substituted Derivatives: 3-Alkyl groups (e.g., methyl, ethyl) enhance tubulin polymerization inhibition (IC₅₀ ~1–10 µM) but reduce bronchodilator activity compared to Vasicinone .
- Arylidene Derivatives: (E)-3-[4-(Dimethylamino)benzylidene] substitution introduces fluorescence properties and modulates antiplasmodial activity (IC₅₀ = 2.3 µM against Plasmodium falciparum) .
Biological Activity
1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- (also known as 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity against cancer cell lines and potential antimalarial effects.
- IUPAC Name : 3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- InChI Key : SDIVYZXRQHWCKF-UHFFFAOYSA-N
Cytotoxicity Studies
Research has demonstrated that derivatives of pyrroloquinazolinones exhibit varying degrees of cytotoxicity against different cancer cell lines. In one study focused on related compounds, the cytotoxic effects were evaluated using the crystal violet staining assay on breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4h | Significant activity | MCF-7, B16, sEnd.2 |
| 4i | Moderate activity at high concentrations | sEnd.2 |
| Other compounds | Inactive | All tested cell lines |
The compound 4h , which has a 4-methoxyphenyl substituent, showed significant cytotoxicity across all tested cell lines. Conversely, compound 4i exhibited selective activity against vascular tumor endothelial cells but reduced efficacy against melanoma and breast cancer cells at lower concentrations .
Antimalarial Activity
The antimalarial potential of pyrroloquinazolinone derivatives was also assessed against the chloroquine-sensitive strain of Plasmodium falciparum (strain 3D7). Compounds were tested at various concentrations to determine their inhibitory effects.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 4a - 4l | >10 μM | Generally inactive |
The results indicated that none of the tested compounds displayed significant antimalarial activity at concentrations below 10 μM, suggesting a need for further structural optimization to enhance efficacy against malaria parasites .
Case Studies and Literature Review
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrroloquinazolinone derivatives:
- Synthesis and Evaluation : A series of novel compounds were synthesized through PdCl₂-mediated cyclization methods. The resulting derivatives were evaluated for both cytotoxicity and antimalarial properties.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrroloquinazolinone scaffold significantly influenced biological activity. For instance, modifications at the 3 and 5 positions generally enhanced cytotoxic effects in certain derivatives while diminishing it in others.
- Mechanistic Insights : Some studies suggested that the mechanism of action may involve interference with cellular signaling pathways or direct interaction with DNA/RNA structures within cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one?
- Methodological Answer : The compound is synthesized via condensation reactions between anthranilic acid derivatives and aminobutyric acid in refluxing solvents (e.g., m-xylene) with catalysts like phosphorus pentoxide. For example, halogen-substituted analogs are prepared by reacting halogenated anthranilic acids with 4-aminobutyric acid, yielding derivatives with modifications at positions 5 and 7 of the quinazoline ring . Alkylation reactions (e.g., using n-propyl iodide) on hydroxymethylidene precursors are also employed to generate structurally diverse analogs .
Q. How is X-ray crystallography used to determine the molecular structure of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For instance, derivatives crystallize in monoclinic space groups (e.g., P21/m), with cell parameters (e.g., a = 9.247 Å, b = 6.876 Å, c = 10.950 Å) refined using software like SHELXL . Hydrogen bonding (e.g., O—H⋯O, O—H⋯N) and π–π stacking interactions (centroid distances ~3.72–3.76 Å) stabilize the crystal lattice, as observed in studies of (E)-3-propoxymethylidene derivatives .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits antifungal activity against pathogens like Colletotrichum capsici. Bioactivity is assessed via GC-MS and TLC analysis of plant extracts (e.g., Adathoda vasica), where it inhibits fungal mycelial growth by up to 60% . Its derivatives also show potential as anti-inflammatory and anticancer agents, evaluated through in vitro assays linked to Peganum harmala alkaloids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data between studies?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O variations) may arise from differences in refinement protocols or data quality. Cross-validation using complementary techniques (e.g., NMR, DFT calculations) is critical. For example, SHELX refinement parameters (R < 0.05) and high-resolution data (θ > 25°) improve accuracy . Comparative analysis of π–π stacking distances (e.g., 3.72 Å vs. 3.76 Å) in related structures can identify experimental vs. computational biases .
Q. What strategies optimize the synthesis of halogenated derivatives for enhanced bioactivity?
- Methodological Answer : Halogenation at specific positions (e.g., 7-F or 5,7-diCl) improves antifungal potency. Use electrophilic aromatic substitution with Cl2 or Br2 under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side reactions. Yields (~72%) are maximized by optimizing reaction time (2–3 hours) and solvent polarity (m-xylene > hexane) . Purity is confirmed via HPLC (≥95%) and melting point analysis (e.g., 110–111°C for deoxyvasicinone) .
Q. How do stereochemical considerations impact the synthesis of (R)-3-hydroxy enantiomers?
- Methodological Answer : Chiral resolution via enzymatic catalysis or chiral stationary phase HPLC isolates (R)-enantiomers. Absolute configuration is confirmed by anomalous dispersion in X-ray data (Flack parameter < 0.1) . Enantiomeric excess (>99%) is verified using polarimetry or circular dichroism, critical for studying structure-activity relationships in receptor-binding assays .
Methodological Challenges & Data Analysis
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS safety protocols:
- Storage : Inert atmosphere (N2/Ar), desiccated at 2–8°C .
- Handling : Use spark-free tools, anti-static clothing, and fume hoods to prevent combustion (H228, H315) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed hazardous waste facilities .
Q. How can researchers validate the purity of synthesized derivatives?
- Methodological Answer :
- Chromatography : TLC (Rf = 0.17–0.57) and HPLC (C18 column, acetonitrile/water gradient) .
- Spectroscopy : 1H/13C NMR (δ 8.67 ppm for aromatic protons, δ 4.47 ppm for CH2 groups) and FT-IR (C=O stretch ~1650 cm⁻¹) .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
